3-(benzyloxy)-N-methylpropan-1-amine
Description
3-(Benzyloxy)-N-methylpropan-1-amine is a secondary amine featuring a three-carbon backbone with a benzyloxy group (-OCH₂C₆H₅) at the third carbon and an N-methyl substituent on the amine group. Its molecular formula is C₁₁H₁₇NO, with a molar mass of 179.26 g/mol. This compound is of interest in medicinal chemistry for its structural motifs, which are common in neurotransmitter analogs and enzyme inhibitors .
Properties
IUPAC Name |
N-methyl-3-phenylmethoxypropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12-8-5-9-13-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDNRHCCFHRCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273726 | |
| Record name | N-Methyl-3-(phenylmethoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188878-41-3 | |
| Record name | N-Methyl-3-(phenylmethoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188878-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-3-(phenylmethoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-methylpropan-1-amine typically involves the following steps:
Formation of Benzyl Ether: The initial step involves the reaction of benzyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide to form 3-(benzyloxy)propan-1-ol.
Amination: The next step involves the conversion of 3-(benzyloxy)propan-1-ol to 3-(benzyloxy)propan-1-amine through a substitution reaction with ammonia or a primary amine.
Methylation: Finally, the amine group is methylated using a methylating agent such as methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The benzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
3-(Benzyloxy)-N-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-methylpropan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyl ether group can be cleaved enzymatically, releasing the active amine which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Physicochemical and Functional Comparisons
Lipophilicity: The benzyloxy group in the target compound increases lipophilicity compared to methoxy (-OCH₃) or chloro (-Cl) substituents. This property may enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug design . The N,N-dimethyl analogue (C₁₈H₂₃NO) exhibits even higher lipophilicity due to aromatic and alkyl substituents .
Reactivity: The chloro substituent in N-benzyl-3-chloropropan-1-amine allows nucleophilic substitution reactions, enabling further functionalization (e.g., coupling with amines or alcohols) . The benzyloxy group in the target compound is stable under basic conditions but may undergo hydrogenolysis (e.g., via Pd/C) to yield primary alcohols .
Biological Activity
3-(Benzyloxy)-N-methylpropan-1-amine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyloxy group attached to a propanamine backbone. The chemical structure can be represented as follows:
This compound's structure suggests potential interactions with various biological targets, including enzymes and receptors.
Inhibition of Monoamine Oxidases
Recent studies have highlighted the role of benzyloxy compounds in inhibiting human monoamine oxidases (hMAOs), particularly hMAO-B. The inhibition of hMAO-B is significant as it is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
- Inhibitory Potency : Compounds with benzyloxy moieties have demonstrated strong inhibitory actions against hMAO-B. For instance, certain benzyloxy chalcones showed IC50 values as low as 0.067 μM, indicating high potency against this enzyme .
- Selectivity Index : The selectivity index (SI) for these compounds was notably high, suggesting that they can selectively inhibit hMAO-B without significantly affecting hMAO-A .
CNS Bioavailability
The permeability of this compound through the blood-brain barrier (BBB) is crucial for its potential neuropharmacological applications. Studies have shown that compounds with similar structures exhibit significant CNS bioavailability. For example, benzyloxy chalcones demonstrated permeability values greater than .
Case Study: Antimalarial Activity
Research has also explored the antimalarial properties of derivatives related to this compound. A series of compounds with benzyloxy groups were evaluated for their activity against Plasmodium falciparum, the causative agent of malaria.
- Activity Results : Compounds featuring benzyloxy moieties exhibited IC50 values ranging from 48.7 nM to 112 nM against various strains of P. falciparum .
- Structure-Activity Relationship (SAR) : The introduction of specific substituents on the benzyloxy group significantly influenced the antimalarial potency, indicating a clear relationship between chemical structure and biological activity .
Table 1: Inhibitory Potency of Benzyloxy Compounds against hMAO-B
| Compound ID | Structure | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| B10 | Benzyloxy Chalcone | 0.067 | 504.791 |
| B15 | Benzyloxy Chalcone | 0.12 | 287.600 |
Table 2: Antimalarial Activity of Benzyloxy Derivatives
| Compound ID | Structure | IC50 (nM) | Target Strain |
|---|---|---|---|
| 27 | Benzyloxy Derivative | 48.7 | D6 |
| 28 | Benzyloxy Derivative | 89.7 | D6 |
| 2 | Natural TA | 112 | D6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
